6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Lipophilicity Drug-like properties ADME

Researchers require substitution-specific coumarin analogs to ensure reproducible SAR and metabolic stability data. Common 4-methyl or 7-hydroxy variants lack the precise electronic and steric profile of this compound. - **CYP2A6 inhibition**: IC50 = 7.65 µM - ideal mid-range reference for smoking cessation or DDI studies. - **Structural uniqueness**: Chlorine at C6 (electron-withdrawing) + dimethyl at C3/C4 (metabolic blocking) - not replicated by any commercial analog. - **Supply reliability**: Available at 95-98% purity. Immediate dispatch for R&D.

Molecular Formula C11H9ClO3
Molecular Weight 224.64
CAS No. 135065-47-3
Cat. No. B2971446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
CAS135065-47-3
Molecular FormulaC11H9ClO3
Molecular Weight224.64
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C
InChIInChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3
InChIKeyJMNRODDUVWGJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical and Structural Overview


6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 135065-47-3) is a synthetic coumarin derivative with a molecular formula of C11H9ClO3 and a molecular weight of 224.64 g/mol [1]. It features a 2H-chromen-2-one core substituted with a chloro group at the 6-position, a hydroxyl group at the 7-position, and methyl groups at the 3- and 4-positions . The compound is typically synthesized via the Pechmann condensation reaction and is available from multiple chemical vendors at purities of 95-98% . Its calculated physical properties include a density of 1.4±0.1 g/cm³, a boiling point of 390.0±42.0 °C at 760 mmHg, and a flash point of 189.7±27.9 °C [2].

1 Synthetic coumarin with unique 6-chloro-7-hydroxy-3,4-dimethyl substitution
2 Designed for CYP inhibition and antioxidant research workflows
3 Conformationally rigid core suitable for structure-activity relationship studies

Substitution Risk Assessment


Within the 7-hydroxycoumarin scaffold, even minor substitution changes profoundly alter electronic distribution, lipophilicity, metabolic stability, and target engagement profiles. The unique 6-chloro-7-hydroxy-3,4-dimethyl substitution pattern of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one (CAS 135065-47-3) is not replicated by any commercially available analog. The chlorine atom at C6 exerts a strong electron-withdrawing inductive effect that modifies the phenolic hydroxyl's pKa and antioxidant potential, while the dual methyl groups at C3 and C4 eliminate sites for metabolic oxidation and increase steric bulk . Consequently, replacement with simpler analogs like 7-hydroxy-4-methylcoumarin or 6-chloro-7-hydroxy-4-methylcoumarin will yield different reactivity, binding affinities, and physicochemical properties, directly impacting experimental reproducibility and downstream application outcomes. The following section provides the quantitative evidence that substantiates these critical differentiation points [1].

! Removal of the 6-chloro substituent may alter electronic distribution and target engagement profiles
! Simpler 7-hydroxycoumarins lack the 3,4-dimethyl lock, potentially shifting conformational sampling and binding entropy
! Analog swapping may impact CYP2A6 inhibition potency and antioxidant assay outcomes; experimental verification is required

Quantitative Differentiation Evidence


Lipophilicity and Membrane Permeability

The target compound exhibits a calculated XLogP3 of 2.7, representing a moderate increase in lipophilicity compared to the non-chlorinated analog 7-hydroxy-3,4-dimethylcoumarin (XLogP3: 2.3) [1]. This 0.4 log unit difference corresponds to an approximately 2.5-fold higher partition coefficient, which can significantly influence membrane permeability and cellular uptake in biological assays.

Lipophilicity
Cross-study comparable
Target XLogP3 = 2.7 vs 2.3 for non-chlorinated analog
Supports membrane permeability context; approx. 2.5-fold higher partition coefficient
Calculated by XLogP3 algorithm; experimental validation recommended
Lipophilicity Drug-like properties ADME

CYP2A6 Inhibition Potency Comparison

In a standardized human CYP2A6 inhibition assay measuring 7-hydroxycoumarin formation, 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one exhibited an IC50 of 7.65 µM [1]. This value distinguishes it from other chlorinated coumarin analogs: a structurally related compound with a different substitution pattern showed an IC50 of 0.36 µM (21-fold more potent), while another analog in the same assay displayed an IC50 of 187 µM (24-fold less potent) [2][3].

CYP2A6 Inhibition
Head-to-head comparison
IC50 7.65 µM (target) vs 0.36 µM and 187 µM analogs
Moderate inhibition range supports SAR studies without extreme potency confounding
Standardized human CYP2A6 assay; BindingDB data
CYP450 inhibition Drug metabolism Enzyme kinetics

Conformational Rigidity vs. Simpler Coumarins

6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one possesses zero rotatable bonds due to full substitution at the 3- and 4-positions of the coumarin core . In contrast, the parent compound 7-hydroxycoumarin (umbelliferone) has zero rotatable bonds but lacks the methyl groups that provide additional steric constraint, while 7-hydroxy-4-methylcoumarin also has zero rotatable bonds but lacks the 3-methyl group that further locks the conformation [1][2].

Conformational Rigidity
Class-level inference
0 rotatable bonds; dual methyl groups increase steric constraint
Lower entropic penalty may support binding affinity differentiation
Qualitative difference; data to verify in target-specific assays
Conformational analysis Molecular rigidity Binding entropy

Hydrogen Bond Donor/Acceptor Profile

The target compound features one hydrogen bond donor (7-OH) and three hydrogen bond acceptors (lactone carbonyl, phenolic oxygen, and chloro substituent), with zero rotatable bonds, resulting in a highly constrained and predictable hydrogen bonding geometry . By comparison, the non-chlorinated analog 7-hydroxy-3,4-dimethylcoumarin possesses the same donor count but only two acceptors (lactone carbonyl and phenolic oxygen), lacking the additional halogen-bonding capacity provided by the C6 chlorine [1].

H-Bond Profile
Class-level inference
1 donor, 3 acceptors (vs 2 for non-chlorinated analog)
Additional chlorine acceptor expands halogen bonding capability
Computed by Cactvs; may enhance co-crystallization screening
Hydrogen bonding Molecular recognition Crystal engineering

Antioxidant Potential vs. Parent Coumarin

While direct comparative IC50 data for antioxidant activity is not available in primary literature, the structural features of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one strongly support class-level antioxidant efficacy. The compound contains a phenolic hydroxyl at C7, which is essential for hydrogen atom transfer (HAT)-based radical scavenging, and the electron-withdrawing chloro group at C6 can stabilize the resulting phenoxyl radical through resonance, potentially enhancing antioxidant potency compared to non-chlorinated 7-hydroxycoumarins . Literature on related 6-chloro-7-hydroxycoumarins confirms that this substitution pattern yields measurable antioxidant activity, with IC50 values typically in the low micromolar range in DPPH and ABTS assays [1].

Antioxidant Potential
Class-level inference
6-Cl/7-OH pattern predicted to stabilize phenoxyl radical
Supports radical scavenging assay interpretation; comparative data pending
Based on SAR of hydroxycoumarins; requires experimental IC50
Antioxidant activity Free radical scavenging Oxidative stress

Optimal Application Scenarios


SAR Studies for CYP2A6 Modulation

Given its established IC50 of 7.65 µM against CYP2A6, 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one serves as a valuable reference compound for SAR campaigns investigating coumarin-based CYP2A6 inhibitors. Its moderate potency occupies a niche between highly potent (IC50 0.36 µM) and weakly active (IC50 187 µM) analogs, enabling researchers to probe the structural determinants of CYP2A6 inhibition without the confounding effects of extremely high or low activity [1]. This compound is particularly suited for medicinal chemistry programs focused on smoking cessation (CYP2A6 is the primary nicotine-metabolizing enzyme) or drug-drug interaction studies.

Antioxidant and Oxidative Stress Research

The compound's 6-chloro-7-hydroxy substitution pattern, combined with the fully substituted 3,4-dimethyl coumarin core, positions it as a compelling candidate for antioxidant screening panels. The phenolic 7-OH group enables radical scavenging via hydrogen atom transfer, while the electron-withdrawing 6-chloro substituent stabilizes the resulting phenoxyl radical, potentially enhancing antioxidant efficacy beyond that of non-chlorinated 7-hydroxycoumarins . Researchers investigating structure-activity relationships in coumarin antioxidants should consider this compound as a benchmark for evaluating the impact of chloro substitution on radical scavenging capacity.

Fluorescent Probe Development

The rigid, planar coumarin core of 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, with zero rotatable bonds and a conjugated π-system, provides a stable fluorophore scaffold suitable for further functionalization. The presence of the reactive 7-hydroxyl group and the 8-position (available for Mannich-type reactions) enables facile derivatization to generate fluorescent probes, enzyme substrates, or covalent inhibitors. Commercial vendors frequently utilize this compound as a precursor for synthesizing more complex chromenone derivatives, confirming its utility as a versatile building block in chemical biology .

Supramolecular Chemistry and Crystal Engineering

The balanced hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) and conformationally restricted structure make 6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one an excellent candidate for co-crystallization and supramolecular assembly studies. The chlorine atom at C6 provides an additional halogen-bonding interaction site that is absent in non-chlorinated analogs, offering expanded possibilities for crystal engineering and host-guest chemistry applications .

Application
Selection Property
Validation Focus
CYP2A6 SAR studies
Reported CYP2A6 inhibition context
CYP inhibition assay interpretation
Antioxidant screening
Chloro-hydroxy substitution pattern
Radical scavenging assay review
Fluorescent probe development
Rigid, planar chromenone core
Derivatization feasibility
Supramolecular chemistry
Halogen bonding acceptor capacity
Co-crystallization screening

Technical Documentation Hub

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